tert-Butyl (3-(4-bromophenyl)propyl)(cyclopropylmethyl)carbamate
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Overview
Description
tert-Butyl (3-(4-bromophenyl)propyl)(cyclopropylmethyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group, a bromophenyl group, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(4-bromophenyl)propyl)(cyclopropylmethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylpropylamine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl (4-bromophenyl)carbamate.
Cyclopropylmethylation: The intermediate is then subjected to a cyclopropylmethylation reaction using cyclopropylmethyl bromide and a suitable base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(4-bromophenyl)propyl)(cyclopropylmethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis results in the formation of the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl (3-(4-bromophenyl)propyl)(cyclopropylmethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-bromophenyl)propyl)(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to aromatic pockets in proteins, while the carbamate group can form hydrogen bonds with active site residues. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromophenyl)carbamate: Lacks the cyclopropylmethyl group, which may affect its reactivity and applications.
Cyclopropylmethyl (4-bromophenyl)carbamate: Similar structure but without the tert-butyl group, potentially altering its chemical properties.
tert-Butyl (3-(4-chlorophenyl)propyl)(cyclopropylmethyl)carbamate: Substitution of bromine with chlorine can lead to different reactivity and biological activity.
Uniqueness
tert-Butyl (3-(4-bromophenyl)propyl)(cyclopropylmethyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromophenyl group allows for versatile chemical modifications, while the cyclopropylmethyl group enhances stability and bioavailability.
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenyl)propyl]-N-(cyclopropylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2/c1-18(2,3)22-17(21)20(13-15-6-7-15)12-4-5-14-8-10-16(19)11-9-14/h8-11,15H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBHUKXHZLVAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=C(C=C1)Br)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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